Conoidin A

Vue d'ensemble

Description

La Conoidine A est un inhibiteur covalent de la peroxiredoxin 2, une enzyme impliquée dans la régulation du stress oxydatif au sein des cellules.

Applications De Recherche Scientifique

Conoidin A has several scientific research applications, including:

Cancer Research: this compound has shown high toxicity in glioblastoma cells by elevating intracellular reactive oxygen species levels.

Neuroprotection: The compound has antioxidant and neuroprotective effects, making it useful in the study of neurodegenerative diseases.

Parasitology: this compound is a cell-permeable inhibitor of the enzyme peroxiredoxin II in Toxoplasma gondii, a protozoan parasite.

Mécanisme D'action

Target of Action

Conoidin A, also known as 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide or Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide, primarily targets the enzyme Peroxiredoxin II (PrxII) . Peroxiredoxins are a widely conserved family of enzymes that function in antioxidant defense and signal transduction . Changes in PrxII expression are associated with a variety of human diseases, including cancer .

Mode of Action

This compound binds covalently to the peroxidatic cysteine of PrxII, irreversibly inhibiting its enzymatic activity . This compound also inhibits the hyperoxidation of mammalian PrxI and PrxII .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the antioxidant defense system . By inhibiting PrxII, this compound disrupts the ability of cells to effectively scavenge peroxides, leading to an imbalance in redox homeostasis .

Result of Action

The inhibition of PrxII by this compound leads to an increase in intracellular reactive oxygen species (ROS) levels . This ROS accumulation plays a crucial role in reducing cell viability, particularly in glioblastoma cells . The compound displays high toxicity in these cells .

Action Environment

The efficacy of this compound can be potentiated by other ROS-inducing agents such as Menadione or Celecoxib . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other compounds in the environment that can induce oxidative stress .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Conoidine A implique la liaison covalente au cystéine peroxydasique de la peroxiredoxin II. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et non largement divulguées dans la littérature publique. On sait que le composé est synthétisé pour garantir une pureté et une efficacité élevées à des fins de recherche .

Méthodes de production industrielle : Les méthodes de production industrielle de la Conoidine A ne sont pas largement documentées. Le composé est principalement produit à des fins de recherche et d'expérimentation, et sa production implique des mesures strictes de contrôle qualité pour maintenir son efficacité en tant qu'inhibiteur de la peroxiredoxin .

Analyse Des Réactions Chimiques

Types de réactions : La Conoidine A subit principalement des réactions de liaison covalente avec la cystéine peroxydasique de la peroxiredoxin II. Cette liaison est irréversible et inhibe l'activité peroxydase de l'enzyme .

Réactifs et conditions courants : Les réactions impliquant la Conoidine A nécessitent généralement des conditions qui facilitent la liaison covalente. Les réactifs courants comprennent ceux qui peuvent induire un stress oxydatif, tels que la ménadione ou le célécoxib, qui ont été démontrés pour potentialiser l'activité anticancéreuse de la Conoidine A .

Principaux produits formés : Le principal produit formé par la réaction de la Conoidine A avec la peroxiredoxin II est un complexe enzymatique inhibé, où la cystéine peroxydasique est liée de manière covalente à la Conoidine A .

4. Applications de la recherche scientifique

La Conoidine A présente plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : La Conoidine A a montré une forte toxicité dans les cellules de glioblastome en augmentant les niveaux intracellulaires d'espèces réactives de l'oxygène.

Neuroprotection : Le composé a des effets antioxydants et neuroprotecteurs, ce qui le rend utile dans l'étude des maladies neurodégénératives.

Parasitologie : La Conoidine A est un inhibiteur perméable aux cellules de l'enzyme peroxiredoxin II dans Toxoplasma gondii, un parasite protozoaire.

5. Mécanisme d'action

La Conoidine A exerce ses effets en se liant de manière covalente à la cystéine peroxydasique de la peroxiredoxin II, inhibant ainsi son activité peroxydase. Cette inhibition conduit à une accumulation d'espèces réactives de l'oxygène au sein de la cellule, ce qui peut induire la mort cellulaire dans les cellules cancéreuses. Les cibles moléculaires de la Conoidine A comprennent la peroxiredoxin I et la peroxiredoxin II, mais pas la peroxiredoxin III .

Composés similaires :

Adenanthine : Inhibe l'activité de la peroxiredoxin I et diminue légèrement la viabilité des cellules de glioblastome.

Ménadione : Un agent inducteur d'espèces réactives de l'oxygène qui potentialise l'activité anticancéreuse de la Conoidine A.

Célécoxib : Un autre agent inducteur d'espèces réactives de l'oxygène qui améliore les effets de la Conoidine A.

Unicité de la Conoidine A : La Conoidine A est unique par sa forte toxicité pour les cellules de glioblastome et sa capacité à augmenter considérablement les niveaux intracellulaires d'espèces réactives de l'oxygène. Contrairement à l'adenanthine, qui ne diminue que légèrement la viabilité cellulaire, la Conoidine A montre une efficacité beaucoup plus élevée dans l'induction de la mort cellulaire dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Adenanthin: Inhibits peroxiredoxin I activity and slightly decreases glioblastoma cell viability.

Menadione: A reactive oxygen species-inducing agent that potentiates the anticancer activity of Conoidin A.

Celecoxib: Another reactive oxygen species-inducing agent that enhances the effects of this compound.

Uniqueness of this compound: this compound is unique in its high toxicity to glioblastoma cells and its ability to elevate intracellular reactive oxygen species levels significantly. Unlike adenanthin, which only slightly decreases cell viability, this compound shows a much higher efficacy in inducing cell death in cancer cells .

Activité Biologique

Conoidin A, a compound derived from the marine sponge Conoplysin, has garnered attention for its significant biological activity, particularly as a covalent inhibitor of peroxiredoxin II (PrxII). This article delves into its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy against various biological targets.

This compound functions primarily by irreversibly binding to the peroxidatic cysteine residues of peroxiredoxins, a family of antioxidant enzymes involved in cellular redox signaling and detoxification. By inhibiting PrxII, this compound disrupts the redox balance within cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular stress. This mechanism has been shown to have profound effects on both parasitic infections and cancer cell viability.

Inhibition of Plasmodium falciparum

One of the notable studies demonstrated that this compound exhibits potent cytocidal activity against the malaria parasite Plasmodium falciparum. The compound was shown to inhibit parasite growth in a dose-dependent manner, with significant effects observed in both drug-sensitive and drug-resistant strains. The inhibition mechanism involves the prevention of normal intraerythrocytic development of the parasites, which is crucial for their lifecycle.

| Parameter | BBMQ Treatment | Control |

|---|---|---|

| IC50 (3D7 strain) | 0.5 µM | Not applicable |

| IC50 (K1 strain) | 0.4 µM | Not applicable |

| Effect on parasite maturation | Delayed | Normal maturation |

This study suggests that combining this compound with traditional antimalarial drugs like chloroquine enhances their efficacy, providing a potential strategy for treating malaria more effectively .

Effects on Cancer Cells

Research has also indicated that this compound possesses anticancer properties, particularly in glioblastoma (GBM) cell lines. In vitro studies showed that treatment with this compound resulted in elevated ROS levels, leading to significant cytotoxicity in GBM cells. This effect was potentiated by pre-treatment with ROS-inducing agents such as menadione or celecoxib, which suggests that this compound may be particularly effective in contexts where oxidative stress is already elevated.

| Cell Line | Viability (%) | ROS Level |

|---|---|---|

| GBM Control | 100% | Baseline |

| GBM + this compound | 30% | High |

The correlation between increased ROS levels and cell death indicates that targeting PrxII with this compound could be a viable strategy for enhancing the effectiveness of existing cancer therapies .

Case Studies

- Malaria Treatment Enhancement : In a study published in PLOS ONE, researchers found that treating erythrocytes with this compound significantly increased the sensitivity of Plasmodium falciparum to chloroquine. The study highlighted how this compound could serve as a novel host-directed therapeutic approach for malaria .

- Glioblastoma Research : Another investigation focused on the expression patterns of peroxiredoxins in GBM. The results indicated that both PRDX1 and PRDX2 were upregulated in tumor tissues compared to non-tumor tissues. Inhibiting PRDX2 with this compound resulted in marked reductions in cell viability, supporting its potential as an anticancer agent .

Propriétés

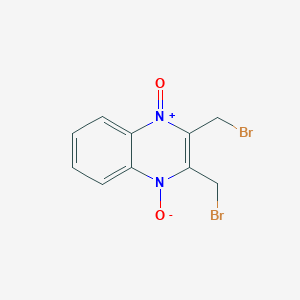

IUPAC Name |

2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKNFTLRMZOAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333530 | |

| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18080-67-6 | |

| Record name | Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18080-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.